REACTION_CXSMILES
|
[I-].[CH3:2][O:3][C:4]([C:6]1[CH:11]=[CH:10][N+:9]([CH3:12])=[CH:8][CH:7]=1)=[O:5].[BH4-].[Na+]>CO>[CH3:12][N:9]1[CH2:8][CH:7]=[C:6]([C:4]([O:3][CH3:2])=[O:5])[CH2:11][CH2:10]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.385 kg
|
Type
|
reactant
|
Smiles
|
[I-].COC(=O)C1=CC=[N+](C=C1)C
|
Name
|
|
Quantity
|
25 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
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Type
|
CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
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Type
|
CONCENTRATION
|
Details
|
was then concentrated to 5 to 7 liters
|
Type
|
ADDITION
|
Details
|
25 liters of water were added
|
Type
|
ADDITION
|
Details
|
thereto followed by addition of 2 kg of solid sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The solution thus obtained
|
Type
|
EXTRACTION
|
Details
|
was extracted 3 times with 2.5 liters of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residual oil was distilled
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(C(=O)OC)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 583 g | |
YIELD: PERCENTYIELD | 67.1% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |